1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Pharmaceutical Reference Standards Impurity Profiling Pharmacopeial Compliance

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2), systematically named 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine, is a chiral amino alcohol with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol. This compound is a core member of the aryloxypropanolamine class—a pharmacophoric scaffold fundamental to beta-adrenergic receptor (β-AR) ligand design.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 66766-07-2
Cat. No. B051489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol
CAS66766-07-2
Synonyms3-(3,5-Dimethylphenoxy)-2-hydroxypropylamine, Metaxalone Related Compound B
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(CN)O)C
InChIInChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
InChIKeyOLZWOGIOHDAKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2): Procurement-Ready Profile of a Chiral Aryloxypropanolamine and USP Metaxalone Reference Standard


1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2), systematically named 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine, is a chiral amino alcohol with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . This compound is a core member of the aryloxypropanolamine class—a pharmacophoric scaffold fundamental to beta-adrenergic receptor (β-AR) ligand design [1]. It is officially designated as Metaxalone USP Related Compound B by the United States Pharmacopeia and is distributed as both a USP primary reference standard (Catalog No. 1396168) and a certified pharmaceutical secondary standard (CRM) with multi-traceability to USP, EP, and BP primary standards under ISO 17034 and ISO/IEC 17025 accreditation . Its dual identity—a fully characterized degradation product of the muscle relaxant Metaxalone and a direct synthetic intermediate in Metaxalone manufacture—positions it as a critical, non-interchangeable analytical and process-control tool across pharmaceutical quality, impurity profiling, and API synthesis workflows.

Why 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol Cannot Be Replaced by a Generic Aryloxypropanolamine or Another Metaxalone Impurity Standard


The aryloxypropanolamine scaffold accommodates extensive structural variation—differing phenoxy substituent patterns, N-alkyl chain lengths, and stereochemistry—that produce divergent chromatographic retention, degradation kinetics, and pharmacological profiles [1]. Within the Metaxalone impurity family specifically, Related Compound B (C₁₁H₁₇NO₂, monomeric primary amine, MW 195.26) is structurally and analytically distinct from Related Compound C (C₂₂H₃₁NO₄, dimeric secondary amine, MW 373.49), meaning they exhibit different retention times, detector responses, and regulatory acceptance criteria in validated pharmacopeial methods . Substituting a generic aryloxypropanolamine or an alternate Metaxalone impurity standard for this compound in an ANDA submission, a stability-indicating assay, or an API synthesis route would invalidate method specificity, compromise impurity quantification, and potentially introduce unidentified side-products. The quantitative evidence below demonstrates exactly where this compound's differentiation is measurable and consequential for scientific procurement decisions.

Quantitative Differentiation Guide for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: Head-to-Head Evidence Against Closest Analogs


USP Reference Standard Designation vs. Metaxalone Related Compound C: Distinct Monomeric Identity with Independent Pharmacopeial Monograph Assignment

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is codified as Metaxalone USP Related Compound B with a dedicated USP catalog entry (1396168) and a unique UNII code (BLF63EF2IX), distinguishing it from Metaxalone Related Compound C—a structurally unrelated dimer (Bis[2-hydroxy-3-(3,5-dimethylphenoxy)propyl]amine, C₂₂H₃₁NO₄, MW 373.49, USP Catalog No. 1396171) that serves a different impurity-marker function . Related Compound B is specifically required by the USP compendium for specified quality tests and assays of Metaxalone drug substance and finished products, whereas Related Compound C addresses a separate impurity locus arising from dimerization side-reactions during synthesis [1][2]. The Sigma-Aldrich pharmaceutical secondary standard (PHR8611) provides certified multi-traceability to USP, EP, and BP primary standards under ISO 17034 and ISO/IEC 17025, a level of metrological qualification that generic aryloxypropanolamines lack .

Pharmaceutical Reference Standards Impurity Profiling Pharmacopeial Compliance

Validated Identification as a Base-Hydrolytic Degradation Product of Metaxalone by LC-MS, ¹H NMR, and FTIR vs. the Co-occurring Carbamate Degradant

In a controlled forced-degradation study, 1-(3,5-dimethylphenoxy)-3-aminopropan-2-ol (synonymous with the target compound) was isolated and unequivocally identified as one of two base-hydrolysis degradation products of Metaxalone using LC-MS, ¹H NMR, and FTIR spectroscopy [1]. The other degradation product formed under the same alkaline stress conditions was methyl 3-(3,5-dimethylphenoxy)-2-hydroxypropylcarbamate, a structurally distinct carbamate derivative. The separation was achieved on a reverse-phase Phenomenex C18 column (250 × 4.6 mm, 5 µm) thermostated at 25°C with 10 mM aqueous ammonium acetate:methanol (35:65 v/v) isocratic elution and UV detection at 275 nm [1]. A separate stability-indicating RP-UPLC method (Trivedi & Patel, 2012) validated per ICH guidelines separated Metaxalone from its two known and two unknown impurities within a 6.0-minute run, confirming that the compound is chromatographically resolvable from the parent API under regulatory-grade conditions [2].

Forced Degradation Studies Stability-Indicating Methods Degradation Product Characterization

Physicochemical Differentiation from Metaxalone Parent API: LogP, Hydrogen-Bonding Capacity, and Molecular Weight Drive Distinct Chromatographic and Biological Behavior

The target compound differs from the Metaxalone parent API (CAS 1665-48-1) by multiple computationally and experimentally determined physicochemical parameters that govern analytical method development and biological disposition. 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has a molecular weight of 195.26 g/mol, a computed LogP of 1.1, two hydrogen bond donors (the primary amine and secondary alcohol), and three hydrogen bond acceptors [1]. In contrast, Metaxalone has a molecular weight of 221.25 g/mol, an experimentally reported LogP of 2.42 (approximately 1.3 log units more lipophilic), one hydrogen bond donor, and three hydrogen bond acceptors [2][3]. The target compound is also reported to be soluble in chloroform and methanol and has a melting point >153°C with decomposition, whereas Metaxalone melts at 121–123°C without decomposition [1].

Physicochemical Characterization ADME Prediction Chromatographic Method Development

Synthetic Intermediate Utility: Direct Precursor to Metaxalone via Oxazolidinone Cyclization with Superstoichiometric Yield over the Traditional Diol Route

According to U.S. Patent Application US 2005/0075505, 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine (the target compound in its free-base form or as an acid addition salt) serves as the direct precursor in a novel, high-purity route to 5-(3,5-dimethylphenoxy)methyl-2-oxazolidinone (Metaxalone) [1]. The patent explicitly teaches that this amino alcohol intermediate is prepared by treating 2-[(3,5-dimethylphenoxy)methyl]oxirane (CAS 4287-30-3) with ammonia, and that it can be optionally purified via acid addition salt formation before cyclization with a carbonyl reagent (phosgene equivalent) to yield substantially pure Metaxalone [1]. This route was developed to address the low purity (~51% crude) and energy-intensive distillation of the older process that condensed 3-(3,5-dimethylphenoxy)-1,2-propanediol directly with urea at 195–200°C [1][2]. The specification notes that the amino alcohol intermediate permits cyclization under milder conditions with significantly reduced impurity burden, offering a tangible process advantage over the traditional diol or chloropropanol routes described in the original Metaxalone patents [2].

Metaxalone API Synthesis Process Chemistry Oxazolidinone Formation

Vendor-Supplied Purity and Characterization Grade: 99% by HPLC with Full Regulatory-Data Package vs. Uncharacterized Generic Aryloxypropanolamines

Commercially available 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol from established manufacturers is supplied at an assay of 99% by HPLC with comprehensive characterization data compliant with regulatory guidelines, including Certificates of Analysis (CoA) suitable for ANDA submissions and DMF support [1]. The USP reference standard (Catalog No. 1396168, 25 mg, $907.00) provides the highest level of pharmacopeial traceability, while the Sigma-Aldrich pharmaceutical secondary standard CRM (PHR8611, 50 mg) offers a cost-effective alternative with multi-traceability to USP, EP, and BP under ISO 17034 accreditation . In contrast, generic aryloxypropanolamines obtained from non-specialist chemical suppliers typically lack the full characterization package (MS, ¹H NMR, FTIR, HPLC purity assignment against a certified reference), the storage-condition specifications (2–8°C refrigerated), and the lot-specific CoA required for regulatory quality control applications . The compound's GHS hazard classification (Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2; WGK 3) is explicitly documented, enabling compliant safety-data-sheet preparation and laboratory risk assessment that is unavailable for uncharacterized alternatives .

Analytical Reference Standards Method Validation Quality Control

High-Value Procurement Scenarios for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: Where This Compound Delivers Measurable Scientific and Regulatory ROI


ANDA Analytical Method Development and Validation for Metaxalone Drug Products

Regulatory submissions for generic Metaxalone require a fully validated stability-indicating method that resolves the API from all known degradation products. As Metaxalone USP Related Compound B, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is the pharmacopeially designated marker for the primary base-hydrolysis degradation pathway [1]. The validated RP-UPLC method of Trivedi & Patel (2012) demonstrates that this impurity is chromatographically resolved from Metaxalone and other degradation products within a 6.0-minute run under ICH-validated conditions [2]. Procuring the authentic USP RS or ISO 17034-certified CRM ensures that system suitability criteria are met with full regulatory traceability, directly supporting ANDA approval and post-approval stability commitments. Note: The structurally distinct Metaxalone Related Compound C (dimer) cannot serve as a substitute for this specific impurity marker .

High-Purity Metaxalone API Manufacturing via the Amino Alcohol Intermediate Route

For API manufacturers implementing the patent-protected route (US 2005/0075505), 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine is the direct penultimate intermediate that undergoes cyclization to yield substantially pure Metaxalone under milder conditions than the traditional diol-urea condensation at 195–200°C [3]. The commercial availability of this intermediate at 99% purity (by HPLC) from qualified vendors enables process chemists to bypass the in-house epoxide ammonolysis step, reduce the impurity burden in the final API, and avoid the energy-intensive high-vacuum distillation required by the older route. The compound's defined safety profile (Acute Tox. 4, Eye Irrit. 2, Skin Irrit. 2) also facilitates occupational exposure assessment and reactor-safety calculations during scale-up.

Forced Degradation and Impurity Profiling Studies for Metaxalone Formulation Stability

Pharmaceutical development teams conducting ICH Q1A(R2) stress-testing of Metaxalone solid oral dosage forms require authentic samples of each identified degradant to spike into placebo matrices and verify method specificity. The isolation and structural confirmation of 1-(3,5-dimethylphenoxy)-3-aminopropan-2-ol as a base-hydrolysis product by LC-MS, ¹H NMR, and FTIR provides unequivocal identity assignment that a generic aryloxypropanolamine cannot replicate [1]. The compound's lower LogP (1.1 vs. 2.42 for Metaxalone) predicts earlier elution on reversed-phase columns, enabling analysts to anticipate and optimize gradient conditions for impurity separation before initiating laboratory work [4].

Beta-Adrenergic Receptor Ligand Design and Structure-Activity Relationship (SAR) Studies

As a primary-amine-bearing aryloxypropanolamine, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol constitutes the minimal pharmacophoric core of the beta-blocker class, with the 3,5-dimethyl substitution pattern on the phenoxy ring directly modulating lipophilicity (LogP 1.1) and hydrogen-bonding capacity (2 HBD, 3 HBA) relative to other ring-substituted analogs [4]. Medicinal chemistry teams exploring N-alkylation of this scaffold to generate focused libraries of β-AR ligands can use the compound as a well-characterized starting material with precisely known physicochemical properties, avoiding the synthetic burden of preparing the amino alcohol core de novo. While direct receptor-binding data for this specific compound are not publicly available, its close structural relationship to xibenolol (1-tert-butylamino-3-(2,3-dimethylphenoxy)-2-propanol) and other dimethylphenoxy-substituted beta-blockers supports its utility as a reference scaffold for SAR exploration [5].

Quote Request

Request a Quote for 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.